Superior NO Production Inhibition in Macrophages: Eupalinolide O vs. Eupalinolides A and B
In LPS-stimulated RAW264.7 macrophages, Eupalinolide O inhibited nitric oxide (NO) production with an IC50 of 1.2 ± 0.1 μM, which is 4.7-fold more potent than Eupalinolide A (IC50 = 5.6 ± 0.4 μM) and 6.9-fold more potent than Eupalinolide B (IC50 = 8.3 ± 0.6 μM) in the same head-to-head study [1].
| Evidence Dimension | NO production inhibition (IC50) |
|---|---|
| Target Compound Data | 1.2 ± 0.1 μM |
| Comparator Or Baseline | Eupalinolide A: 5.6 ± 0.4 μM; Eupalinolide B: 8.3 ± 0.6 μM |
| Quantified Difference | 4.7-fold more potent than A; 6.9-fold more potent than B |
| Conditions | LPS-stimulated RAW264.7 mouse macrophages; Griess assay; 24 h treatment |
Why This Matters
For researchers requiring potent NO suppression, Eupalinolide O achieves lower effective concentrations, reducing compound mass and potential vehicle effects compared to less potent analogs.
- [1] Yang, Y.-X.; Shan, L.; Liu, Q.-X.; et al. Eupalinolides A–S, sesquiterpene lactones from Eupatorium lindleyanum and their anti-inflammatory and cytotoxic activities. Journal of Natural Products 2016, 79 (8), 2022–2030. DOI: 10.1021/acs.jnatprod.6b00342 View Source
